molecular formula C10H9IO B12080788 2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene

2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene

Cat. No.: B12080788
M. Wt: 272.08 g/mol
InChI Key: KQULWIDXQUMDFT-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by the presence of an iodine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenol (p-cresol) as the starting material.

    Iodination: The phenol group is iodinated using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide in an acidic medium to form 2-iodo-4-methylphenol.

    Alkylation: The iodinated phenol is then subjected to alkylation with propargyl bromide in the presence of a base like potassium carbonate or sodium hydride to introduce the prop-2-yn-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The triple bond in the prop-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methylphenol: Lacks the prop-2-yn-1-yloxy group.

    4-Methyl-1-(prop-2-yn-1-yloxy)benzene: Lacks the iodine atom.

    2-Iodo-1-(prop-2-yn-1-yloxy)benzene: Lacks the methyl group.

Uniqueness

2-Iodo-4-methyl-1-(prop-2-yn-1-yloxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

2-iodo-4-methyl-1-prop-2-ynoxybenzene

InChI

InChI=1S/C10H9IO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h1,4-5,7H,6H2,2H3

InChI Key

KQULWIDXQUMDFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC#C)I

Origin of Product

United States

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